7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid
Overview
Description
“7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid” is a chemical compound with the CAS Number: 1351238-08-8 . It has a molecular weight of 209.23 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of similar compounds, such as methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates, has been achieved by Pd-catalyzed C–N Buchwald–Hartwig cross-coupling . This involves the coupling of either methyl 7-aminothieno[3,2-b]pyrazine-6-carboxylate with (hetero)arylhalides or 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines . The yields from these reactions are generally good to excellent .Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13) . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Antimicrobial Evaluation
7-(Methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid derivatives are synthesized and evaluated for their antimicrobial properties. These derivatives, including thienopyridine, pyrazolopyridine, and pyridothienopyrimidine, demonstrate significant antimicrobial activities. The synthesis involves various chemical reactions, highlighting the potential of these compounds in developing new antimicrobial agents (Rateb, Abdelaziz, & Zohdi, 2011).
Antitumor Activity Evaluation
The antitumoral potential of novel methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been evaluated across different human tumor cell lines, including gastric adenocarcinoma and colorectal adenocarcinoma. These compounds exhibit selective toxicity against tumor cells without significant harm to non-tumor cells, suggesting their potential as anticancer agents. The study also examines the effects of these compounds on cell cycle profile and apoptosis, providing insights into their mechanism of action (Rodrigues et al., 2021).
Energy Level Engineering for Solar Cells
This compound derivatives have been used in the engineering of organic sensitizers for dye-sensitized solar cells (DSSCs). The study focuses on optimizing the lowest unoccupied molecular orbital (LUMO) levels to improve the photovoltaic performance of DSSCs. Different anchoring groups and the incorporation of phenylene units are explored to achieve efficient electron injection and enhanced power conversion efficiency, demonstrating the application of these compounds in renewable energy technologies (Wu et al., 2016).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
7-(methylamino)thieno[2,3-b]pyrazine-6-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2S/c1-9-4-5-7(11-3-2-10-5)14-6(4)8(12)13/h2-3,9H,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNBDDKULTLGXJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(SC2=NC=CN=C12)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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